For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Diisopinocampheylchloroborane (DIP-Chloride) in Organic Synthesis
Introduction
Diisopinocampheylchloroborane, commonly abbreviated as DIP-Chloride (Dip-Cl), is a chiral organoborane reagent renowned for its efficacy and selectivity in asymmetric synthesis.[1] Derived from the readily available chiral natural product α-pinene, DIP-Chloride exists as two enantiomers: (+)-DIP-Chloride and (-)-DIP-Chloride.[2] This reagent has become an invaluable tool for the stereocontrolled synthesis of chiral molecules, particularly in the pharmaceutical industry for the preparation of enantiomerically pure drug candidates.[3] Its primary applications include the asymmetric reduction of prochiral ketones, the synthesis of β-amino alcohols, enantioselective aldol reactions, and as a chiral Lewis acid catalyst in reactions like the Pictet-Spengler cyclization.[1][4]
Core Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₀H₃₄BCl |
| Molecular Weight | 320.75 g/mol |
| Appearance | Colorless to light-yellow solid or solution |
| Melting Point | 52-56 °C |
| Solubility | Soluble in common aprotic organic solvents (e.g., THF, diethyl ether, dichloromethane) |
| CAS Number | 85116-37-6 for (-)-DIP-Chloride; 112246-73-8 for (+)-DIP-Chloride |
Key Applications in Asymmetric Synthesis
Asymmetric Reduction of Prochiral Ketones
One of the most prominent applications of DIP-Chloride is the highly enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. This transformation is particularly effective for aryl alkyl ketones, α,β-acetylenic ketones, and ketones bearing heteroaromatic or sterically demanding groups.[1][4] The reaction proceeds through a six-membered ring transition state, where the steric bulk of the isopinocampheyl groups effectively shields one face of the ketone, leading to a highly stereoselective hydride transfer.
Quantitative Data for Asymmetric Ketone Reduction
| Ketone Substrate | Product | Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | (S)-1-Phenylethanol | (-)-DIP-Chloride | - | 98 | [5] |
| 1-Acetonaphthone | (S)-1-(Naphthalen-1-yl)ethanol | (-)-DIP-Chloride | - | 95 | [5] |
| 2-Acetylpyridine | (S)-1-(Pyridin-2-yl)ethanol | (-)-DIP-Chloride | - | 92 | [5] |
| 4,4-Dimethyl-1-phenyl-1-pentyn-3-one | (S)-4,4-Dimethyl-1-phenyl-1-pentyn-3-ol | (-)-DIP-Chloride | - | ≥99 | [1] |
| Methyl 2-acetylbenzoate | 3-Methylphthalide | (-)-DIP-Chloride | 87 | 97 | [1] |
Experimental Protocol: Asymmetric Reduction of Acetophenone
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A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar is charged with a solution of (-)-DIP-Chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of argon.
-
The solution is cooled to -25 °C in a cryocool.
-
A solution of acetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred DIP-Chloride solution over 15 minutes.
-
The reaction mixture is stirred at -25 °C for 3 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of diethanolamine (2.5 equivalents).
-
The mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and 1 M HCl.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to afford the desired (S)-1-phenylethanol.
Reaction Workflow: Asymmetric Ketone Reduction
Synthesis of β-Amino Alcohols
DIP-Chloride is also utilized in the stereoselective synthesis of β-amino alcohols, which are important chiral building blocks in many biologically active molecules.[1] The reaction typically involves the deprotonation of an imine followed by a metathetic exchange with DIP-Chloride and subsequent reaction with an aldehyde.
Quantitative Data for β-Amino Alcohol Synthesis
| Imine Substrate | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1,1-Diphenyl-2-aza-1,4-pentadiene | Benzaldehyde | anti-β-Amino alcohol | - | - | [1] |
| 2-Amino acetophenone derivatives | - | Chiral β-amino alcohols | Good | 75-99% ee | [1] |
Experimental Protocol: Synthesis of anti-β-Amino Alcohols
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To a solution of 1,1-diphenyl-2-aza-1,4-pentadiene (1.0 equivalent) in anhydrous THF at -78 °C under argon is added a solution of lithium diisopropylamide (LDA) (1.1 equivalents).
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The mixture is stirred for 30 minutes, after which a solution of (-)-DIP-Chloride (1.2 equivalents) in THF is added.
-
The reaction is stirred for another 30 minutes, followed by the addition of the desired aldehyde (1.0 equivalent).
-
The mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
After removal of the solvent, the crude product is deprotected to yield the anti-β-amino alcohol, which is then purified by chromatography.
Asymmetric Aldol Reactions
DIP-Chloride can be used to mediate asymmetric aldol reactions, leading to the formation of β-hydroxy ketones with high diastereoselectivity and enantioselectivity.[1] The reaction proceeds through a boron enolate intermediate.
Reaction Mechanism: DIP-Chloride Mediated Aldol Reaction
Enantioselective Pictet-Spengler Reaction
DIP-Chloride can act as a chiral Lewis acid to catalyze the enantioselective Pictet-Spengler reaction, a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures.[1] This application is particularly valuable in the synthesis of alkaloids and other complex natural products.
Logical Relationship: Catalytic Cycle of Pictet-Spengler Reaction
Preparation of DIP-Chloride
While commercially available, DIP-Chloride can also be prepared in the laboratory from its parent borane, (diisopinocampheyl)borane ((Ipc)₂BH), which is synthesized from α-pinene and borane dimethyl sulfide complex.
Experimental Protocol: Preparation of (Diisopinocampheyl)borane ((Ipc)₂BH)
-
A flame-dried, two-necked round-bottom flask is charged with anhydrous THF and borane-methyl sulfide complex under an argon atmosphere.[6]
-
The solution is cooled to 0 °C, and (+)-α-pinene (for (-)-(Ipc)₂BH) is added dropwise.[6]
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The reaction mixture is stirred at 0 °C for several hours, during which a white precipitate of (Ipc)₂BH forms.[6]
-
The solid is collected by filtration under argon, washed with cold anhydrous diethyl ether, and dried under vacuum to yield crystalline (Ipc)₂BH.[6]
-
(Ipc)₂BH can then be converted to DIP-Chloride by treatment with a suitable chlorine source, such as hydrogen chloride.[3]
DIP-Chloride is a versatile and powerful reagent for asymmetric synthesis, enabling the stereocontrolled formation of a variety of important chiral synthons. Its high enantioselectivity, operational simplicity, and the commercial availability of both enantiomers have solidified its position as a staple in the synthetic organic chemist's toolbox. The continued development of new applications for DIP-Chloride and related organoborane reagents promises to further advance the field of asymmetric catalysis and the efficient synthesis of complex chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
